

1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Ethyl-1-methylpyrrolidinium
Tetrafluoroborate

Cat. No.: B037867

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate**

Executive Summary

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate ([EMPyrr][BF₄]) is a pyrrolidinium-based ionic liquid (IL) that has garnered significant attention within the scientific community. Its favorable combination of thermal stability, a wide electrochemical window, and ionic conductivity makes it a compelling candidate for a variety of applications, most notably as an electrolyte in advanced energy storage devices.^{[1][2]} This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical and physical properties of [EMPyrr][BF₄]. We will delve into its physicochemical and electrochemical characteristics, discuss its primary applications, and provide detailed experimental protocols for its synthesis and characterization, grounding all claims in authoritative sources.

Introduction to **1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate ([EMPyrr][BF₄])**

Ionic liquids are a class of salts that are liquid below 100 °C, and their unique properties, such as negligible vapor pressure, non-flammability, and high thermal stability, position them as "green" alternatives to volatile organic solvents.^[3] Within this class, [EMPyrr][BF₄] (also known as EMPyrr BF₄ or PYR₁₂ BF₄) stands out.^[1] It is composed of an N-ethyl-N-methylpyrrolidinium

cation and a tetrafluoroborate anion. This specific combination imparts a unique set of properties that are particularly advantageous for electrochemical applications. The pyrrolidinium cation is known to contribute to high thermal and chemical stability, which is a critical requirement for electrolytes in next-generation lithium batteries and other energy storage systems.^[4]

Caption: Chemical structure of **1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate**.

Core Physicochemical Properties

The utility of [EMPyrr][BF₄] in various applications is dictated by its fundamental physical and chemical properties. These properties are summarized in the table below. A notable characteristic is its high melting point, which classifies it as an organic ionic plastic crystal (OIPC), a solid material with rotational disorder that can exhibit high ionic conductivity.^{[5][6]}

Property	Value	Source(s)
Molecular Formula	$C_7H_{16}BF_4N$	[7][8]
Molecular Weight	201.01 g/mol	[1][8]
CAS Number	117947-85-0	[7][8]
Appearance	White to light yellow powder or lump	[9]
Melting Point	292 °C	[1][8]
Purity	>98% or >99%	[1][8][10]
Density	Data not available for this specific IL. For comparison, 1-ethyl-3-methylimidazolium tetrafluoroborate has a density of 1.294 g/mL at 25 °C.	[11]
Viscosity	Data not available. Pyrrolidinium-based ILs generally have relatively high viscosity.	[2]
Solubility	Considered hydrophobic. The tetrafluoroborate anion is known to decompose slowly in the presence of water.	[1]
Thermal Stability	High thermal stability, with decomposition starting above 250 °C for similar pyrrolidinium-based salts.	[12]

Electrochemical Characteristics and Performance

The electrochemical properties of [EMPyrr][BF₄] are paramount to its application in energy storage. Its wide electrochemical window and good ionic conductivity, particularly at elevated temperatures, make it a suitable electrolyte for high-voltage systems.

Property	Value/Range	Source(s)
Electrochemical Window	> 5 V	[5] [12]
Ionic Conductivity	$\sim 10^{-3}\text{--}10^{-2}\text{ S}\cdot\text{cm}^{-1}$ at 60 °C (for a similar doped system)	[12]

The wide electrochemical stability window is a key advantage of pyrrolidinium-based ionic liquids.[\[4\]](#)[\[12\]](#) For instance, N-propyl-N-methyl-pyrrolidinium tetrafluoroborate doped with LiBF₄ is electrochemically stable up to 5.5 V.[\[12\]](#) This stability is crucial for developing high-energy-density batteries, as it allows for the use of high-voltage cathode materials without electrolyte degradation. The ionic conductivity, while modest at room temperature, increases significantly at higher temperatures, making it suitable for applications that operate above ambient conditions.[\[12\]](#)

Key Applications and Field Insights

The unique properties of [EMPyrr][BF₄] have led to its use in several key areas of research and development:

- **Electrolytes for Energy Storage:** This is the most prominent application. It is used as a safe, non-flammable electrolyte in lithium-ion batteries and electric double-layer capacitors (EDLCs).[\[2\]](#) Its high voltage stability is particularly beneficial for high-energy density devices. [\[5\]](#)[\[12\]](#)
- **Green Solvents:** Like many ionic liquids, it is explored as an environmentally friendly alternative to volatile organic compounds (VOCs) in chemical synthesis and extraction processes due to its low vapor pressure.
- **Conductive Polymers:** It can be incorporated into polymer formulations to enhance their electrical conductivity for applications in flexible electronics.

Experimental Methodologies

Accurate characterization of [EMPyrr][BF₄] is essential for its effective application. Below are detailed protocols for its synthesis and characterization.

Representative Synthesis of 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate

The synthesis is typically a two-step process involving quaternization of the parent amine followed by an anion exchange reaction.

[Click to download full resolution via product page](#)

Caption: A typical two-step synthesis workflow for [EMPyrr][BF₄].

Protocol:

- Quaternization:

1. In a round-bottom flask, dissolve 1-methylpyrrolidine in a suitable solvent such as acetonitrile.
2. Add a stoichiometric equivalent of iodoethane dropwise while stirring. An ice bath can be used to manage the exothermic reaction.
3. After the addition is complete, reflux the mixture for 24-48 hours.
4. Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product, 1-ethyl-1-methylpyrrolidinium iodide.
5. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

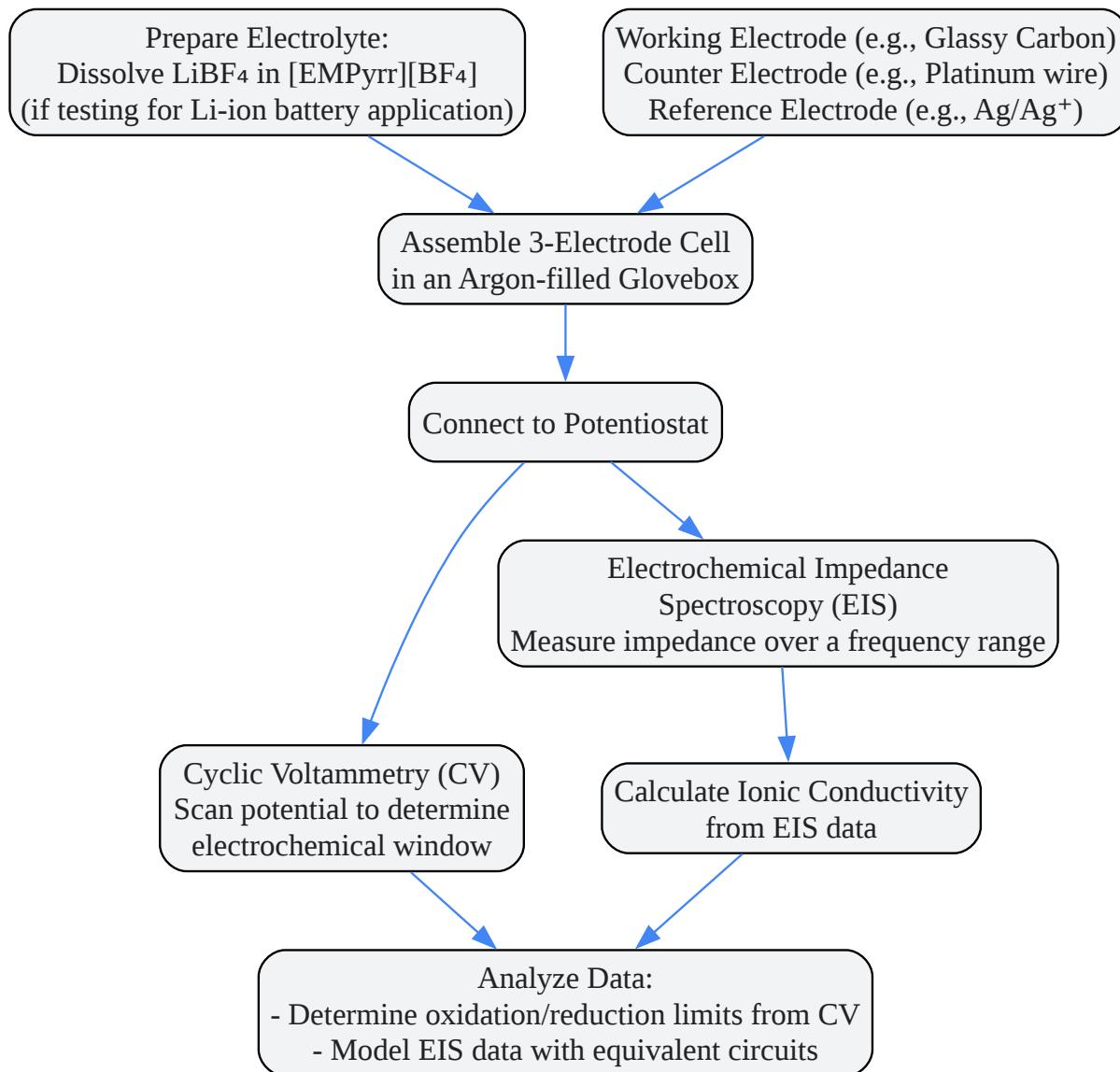
- Anion Exchange:

1. Dissolve the synthesized 1-ethyl-1-methylpyrrolidinium iodide in deionized water.

2. In a separate flask, prepare a solution of a tetrafluoroborate salt, such as silver tetrafluoroborate (AgBF_4), in deionized water.
3. Slowly add the AgBF_4 solution to the iodide salt solution with constant stirring. A precipitate of silver iodide (AgI) will form.
4. Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
5. Remove the AgI precipitate by filtration.
6. Remove the water from the filtrate using a rotary evaporator.
7. Wash the resulting product with diethyl ether to remove any remaining organic impurities and dry thoroughly under high vacuum for at least 24 hours to remove any residual water. The final product is pure [EMPyrr][BF₄].[6]

Thermal Characterization using Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions such as melting point, glass transition, and crystallization temperatures.[13][14]


Protocol:

- Sample Preparation: Hermetically seal 5-10 mg of the dried [EMPyrr][BF₄] in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to use as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell.
- Thermal Program:
 - Equilibrate the sample at a starting temperature, for example, 25 °C.
 - Cool the sample to a low temperature, such as -80 °C, at a controlled rate (e.g., 10 °C/min).[13]
 - Hold at -80 °C for 5 minutes to ensure thermal equilibrium.

- Heat the sample to a temperature above its melting point (e.g., 320 °C) at a controlled rate (e.g., 10 °C/min).[13]
- Cool the sample back to the starting temperature at the same rate.
- Data Analysis: Analyze the resulting heat flow curve from the second heating cycle to identify thermal transitions.[15] The melting point is identified as the peak of the endothermic event.

Electrochemical Characterization Workflow

Electrochemical properties like the electrochemical stability window and ionic conductivity are critical. They are typically measured using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).[16][17]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for electrochemical characterization.

Cyclic Voltammetry (CV) Protocol:

- Electrolyte Preparation: Prepare the electrolyte inside an argon-filled glovebox to prevent moisture contamination. If for battery applications, a lithium salt like LiBF4 may be added.

- Cell Assembly: Assemble a three-electrode electrochemical cell.[17][18] Use a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a suitable reference electrode (e.g., Ag/Ag⁺ or a silver pseudo-reference wire).[18][19]
- Purgging: Purge the electrolyte with an inert gas (e.g., argon) to remove dissolved oxygen.
- Measurement:
 - Connect the cell to a potentiostat.
 - Perform a potential sweep, starting from the open-circuit potential and scanning towards both anodic and cathodic limits at a defined scan rate (e.g., 10-100 mV/s).[16]
 - The potential limits where a significant increase in current is observed define the electrochemical stability window.[20]

Electrochemical Impedance Spectroscopy (EIS) Protocol:

- Cell Setup: Use a two-electrode symmetric cell with stainless steel blocking electrodes or a three-electrode setup as described for CV.[4][21]
- Measurement:
 - Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
 - Record the impedance response of the cell.
- Data Analysis:
 - Plot the data on a Nyquist plot (imaginary vs. real impedance).
 - The bulk resistance (R_b) of the electrolyte can be determined from the high-frequency intercept with the real axis.
 - Calculate the ionic conductivity (σ) using the formula: $\sigma = L / (R_b * A)$, where L is the distance between the electrodes and A is the electrode area.

Safety and Handling

[EMPyrr][BF₄] requires careful handling due to its hazardous nature.

- Hazards: It is classified as harmful if swallowed and can cause severe skin burns and eye damage.^[7]
- Precautions:
 - Handle in a well-ventilated area, preferably a fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
 - Avoid contact with strong oxidizing agents.
 - Store in a dry, well-ventilated area away from moisture, as the tetrafluoroborate anion can slowly decompose in the presence of water.^[1]

Conclusion

1-Ethyl-1-methylpyrrolidinium tetrafluoroborate is a highly promising ionic liquid with a robust set of properties that make it particularly suitable for electrochemical applications. Its high thermal stability and wide electrochemical window are key attributes for the development of safer, high-performance energy storage devices. While data on certain physical properties like density and viscosity are not readily available, the existing body of research provides a strong foundation for its application. Further research focusing on optimizing its conductivity at room temperature and exploring its solubility in a wider range of solvents will undoubtedly expand its utility in various fields of science and technology.

References

- Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. (n.d.). National Institutes of Health.
- Impedance Spectroscopy on Electrode | Ionic Liquid Interfaces | Request PDF. (n.d.). ResearchGate.
- **1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate.** (n.d.). PubChem.
- A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education.

- Building an electrochemical series of metals in pyrrolidinium-based ionic liquids. (n.d.). RSC Publishing.
- Cyclic voltammetry of ionic liquid electrolytes. (n.d.). ResearchGate.
- Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. (2024). MDPI.
- Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments.
- Preparation and Characterization of Ionic Liquid-based Electrodes for High Temperature Fuel Cells Using Cyclic Voltammetry. (2021). ResearchGate.
- Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System. (n.d.). MDPI.
- **1-Ethyl-1-methylpyrrolidinium tetrafluoroborate, >99%.** (n.d.). RoCo Global.
- Physical and Electrochemical Analysis of N-Alkylpyrrolidinium-Substituted Boronium Ionic Liquids. (2023). Inorganic Chemistry.
- The heating DSC thermograph of five ionic liquids. (n.d.). ResearchGate.
- 1,1-Dimethylpyrrolidinium tetrafluoroborate as novel salt for high-voltage electric double-layer capacitors. (n.d.). Institute for Basic Science.
- Results from the thermal analysis by DSC of all protic ionic liquids. (n.d.). ResearchGate.
- Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques). (n.d.). Biblioteka Nauki.
- Chemical structures of (a) N-ethyl-N-methylpyrrolidinium tetrafluoroborate [C2mpyr][BF4] and (b) polyvinylidene difluoride, PVDF. (n.d.). ResearchGate.
- Viscosity of binary mixtures of 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid with four organic solvents. (2016). ResearchGate.
- Physical and electrochemical properties of ionic liquids 1-ethyl-3-methylimidazolium tetrafluoroborate, 1-butyl-3-methylimidazolium trifluoromethanesulfonate and 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. (2014). ResearchGate.
- Physical and Electrochemical Properties of Pyrrolidinium-Based Ionic Liquid and Methyl Propionate Co-Solvent Electrolyte. (2020). ResearchGate.
- Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. (n.d.). MDPI.
- Structure and dynamics in an organic ionic plastic crystal, N-ethyl-N-methyl pyrrolidinium bis(trifluoromethanesulfonyl) amide, mixed with a sodium salt. (2014). ResearchGate.
- Efficient Exploration of Highly Conductive Pyrrolidinium-based Ionic Plastic Crystals Using Materials Informatics. (n.d.). ChemRxiv.
- Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. (2023). Current World Environment.
- Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. (n.d.). Indian Academy of Sciences.

- 1-Ethyl-1-methylpyrrolidinium. (n.d.). SLS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. roco.global [roco.global]
- 2. pr.ibs.re.kr [pr.ibs.re.kr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate | C7H16BF4N | CID 18374068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Ethyl-1-methylpyrrolidinium tetrafluoroborate, >98% | IoLiTec [iolitec.de]
- 9. 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate | 117947-85-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. 1-乙基-3-甲基咪唑四氟硼酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System [mdpi.com]
- 13. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ossila.com [ossila.com]

- 18. pubs.acs.org [pubs.acs.org]
- 19. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 20. ias.ac.in [ias.ac.in]
- 21. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b037867#1-ethyl-1-methylpyrrolidinium-tetrafluoroborate-chemical-properties\]](https://www.benchchem.com/product/b037867#1-ethyl-1-methylpyrrolidinium-tetrafluoroborate-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com